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molecular formula C11H13BrFNO2 B8617218 2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate

2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate

Cat. No. B8617218
M. Wt: 290.13 g/mol
InChI Key: AGDJSLIQSMMJEF-UHFFFAOYSA-N
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Patent
US06869965B2

Procedure details

To a solution of 500 g (4.50 mol) of 3-fluoroaniline and 2 L of CH2Cl2 in a 12 L round bottom flask was added a solution of 473 g (3.42 mol, 0.76 equiv.) of K2CO3 in 2 L of water. Isobutylchloroformate (663 g, 4.86 mol, 1.08 equiv.) was added with stirring via an addition funnel over 3 h so as to allow the isotherm to warm and maintain the mixture at gentle reflux. Gas evolves vigorously near the end of the addition. The organic phase was sampled for GC analysis 1 h after completion of the addition; less than 0.5% 3-fluoroaniline remained. The mixture was quenched by addition of 72 mL of conc. NH4OH. After stirring for 15 minutes, the mixture was neutralized to pH by addition of 120 mL of conc. aq. HCl. The layers were separated, and the aqueous layer was extracted with 1.5 L of CH2Cl2. To the combined organic layers was added 987 g (3.45 mol, 0.77 equiv.) of 1,3-dibromo-5,5-dimethylhydantoin and 2.5 L of water. The mixture was allowed to isotherm to 39E C and held at that temperature by gentle heating for 2 hours. The reaction was judged complete by HPLC analysis of the organic layer. The mixture was cooled to 32E C by addition of 500 g of ice, and the solids not soluble in either liquid layer (mostly hydantoins and partially brominated hydantoins) were removed by filtration. The filtrate layers were separated, extracting the aqueous layer with 500 mL of CH2Cl2. the combined organic layers were added with rapid stirring to a solution of 410 g of Na2SO3 in 3 L of water. The layers were separated, extracting the aqueous layer with 3400 mL of CH2Cl2. The combined organics were distilled on a rotovap and replaced with heptane, maintaining a constant volume. the resulting thick slurry was cooled to 4E over 2.5 h. The solids were collected by filtration, washed with heptane (2×750 mL) and air dried, affording 1097 g (84%) of 2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate as a white crystalline solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
473 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
663 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
987 g
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Four
[Compound]
Name
39E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
32E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C([O-])([O-])=O.[K+].[K+].[CH2:15]([O:19][C:20](Cl)=[O:21])[CH:16]([CH3:18])[CH3:17].[Br:23]N1C(C)(C)C(=O)N(Br)C1=O>O.C(Cl)Cl>[Br:23][C:8]1[CH:7]=[CH:6][C:4]([NH:5][C:20](=[O:21])[O:19][CH2:15][CH:16]([CH3:18])[CH3:17])=[CH:3][C:2]=1[F:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
473 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
663 g
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Step Four
Name
Quantity
987 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Step Five
Name
39E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
32E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring via an addition funnel over 3 h so as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
TEMPERATURE
Type
TEMPERATURE
Details
maintain the mixture at gentle reflux
ADDITION
Type
ADDITION
Details
Gas evolves vigorously near the end of the addition
ALIQUOT
Type
ALIQUOT
Details
The organic phase was sampled for GC analysis 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
after completion of the addition
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by addition of 72 mL of conc. NH4OH
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
to pH by addition of 120 mL of conc. aq. HCl
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 1.5 L of CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
by gentle heating for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solids not soluble in either liquid layer (mostly hydantoins and partially brominated hydantoins) were removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracting the aqueous layer with 500 mL of CH2Cl2
ADDITION
Type
ADDITION
Details
the combined organic layers were added
STIRRING
Type
STIRRING
Details
with rapid stirring to a solution of 410 g of Na2SO3 in 3 L of water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracting the aqueous layer with 3400 mL of CH2Cl2
DISTILLATION
Type
DISTILLATION
Details
The combined organics were distilled on a rotovap
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a constant volume
TEMPERATURE
Type
TEMPERATURE
Details
the resulting thick slurry was cooled to 4E over 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with heptane (2×750 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(OCC(C)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1097 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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